3-Hydroxy-5-(methylamino)benzaldehyde
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Overview
Description
3-Hydroxy-5-(methylamino)benzaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzaldehyde, featuring a hydroxyl group at the third position and a methylamino group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(methylamino)benzaldehyde can be achieved through several methods. One common approach involves the nitration of 3-hydroxybenzaldehyde, followed by reduction of the nitro group to an amino group, and subsequent methylation to introduce the methylamino group. The reaction conditions typically involve the use of strong acids for nitration, reducing agents such as hydrogen gas or metal catalysts for reduction, and methylating agents like methyl iodide for the final step.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(methylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methylamino groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts such as iron or aluminum chloride.
Major Products Formed
Oxidation: 3-Hydroxy-5-(methylamino)benzoic acid.
Reduction: 3-Hydroxy-5-(methylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-5-(methylamino)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(methylamino)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential antimicrobial activity could be due to its ability to disrupt cellular processes in microorganisms, such as cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzaldehyde: Lacks the methylamino group, making it less versatile in certain chemical reactions.
5-Methylamino-2-hydroxybenzaldehyde: Similar structure but with different positioning of functional groups, leading to distinct chemical properties and reactivity.
4-Hydroxy-3-(methylamino)benzaldehyde: Another isomer with different functional group positions, affecting its chemical behavior and applications.
Uniqueness
3-Hydroxy-5-(methylamino)benzaldehyde is unique due to the specific positioning of its functional groups, which allows for unique reactivity patterns and potential applications in various fields. Its combination of hydroxyl and methylamino groups provides a versatile platform for further chemical modifications and the development of novel compounds with desired properties.
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3-hydroxy-5-(methylamino)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-9-7-2-6(5-10)3-8(11)4-7/h2-5,9,11H,1H3 |
InChI Key |
HRACSMYXDKYSKG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)C=O)O |
Origin of Product |
United States |
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